N-tert-butyl-2-[[6-cyano-1-[(3-methylimidazol-4-yl)methyl]-3,4-dihydro-2H-quinolin-3-yl]-pyridin-2-ylsulfonylamino]acetamide
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Overview
Description
BMS-404683 is a compound known for its role as a farnesyltransferase inhibitor. Farnesyltransferase is an enzyme that catalyzes the transfer of a farnesyl group to a protein, which is a crucial step in the post-translational modification of proteins. This modification is essential for the proper functioning of several proteins involved in cell signaling and growth .
Preparation Methods
The synthetic route typically includes the use of tetrahydroquinoline as a starting material, which undergoes a series of reactions including alkylation, acylation, and cyclization to form the final product . Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing the use of hazardous reagents and conditions .
Chemical Reactions Analysis
BMS-404683 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of BMS-404683 can lead to the formation of various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
BMS-404683 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of farnesyltransferase in various biochemical pathways.
Biology: It is used to investigate the effects of inhibiting farnesyltransferase on cell signaling and growth.
Industry: It is used in the development of new drugs and therapeutic agents targeting farnesyltransferase.
Mechanism of Action
BMS-404683 exerts its effects by inhibiting the activity of farnesyltransferase. This enzyme is responsible for the transfer of a farnesyl group to a cysteine residue in the target protein, which is essential for the proper localization and function of the protein. By inhibiting this enzyme, BMS-404683 prevents the farnesylation of target proteins, leading to the disruption of various cellular processes, including cell signaling and growth . The molecular targets and pathways involved include the Ras protein family, which plays a critical role in cell proliferation and survival .
Comparison with Similar Compounds
BMS-404683 is similar to other farnesyltransferase inhibitors such as PB-80 and PB-81. it has unique properties that make it more effective in certain applications. For example, BMS-404683 has been shown to have better oral bioavailability and a longer half-life compared to other similar compounds . This makes it a more attractive candidate for therapeutic applications. Other similar compounds include tipifarnib and lonafarnib, which also target farnesyltransferase but have different pharmacokinetic profiles and therapeutic potentials .
Properties
Molecular Formula |
C26H31N7O3S |
---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
N-tert-butyl-2-[[6-cyano-1-[(3-methylimidazol-4-yl)methyl]-3,4-dihydro-2H-quinolin-3-yl]-pyridin-2-ylsulfonylamino]acetamide |
InChI |
InChI=1S/C26H31N7O3S/c1-26(2,3)30-24(34)17-33(37(35,36)25-7-5-6-10-29-25)21-12-20-11-19(13-27)8-9-23(20)32(15-21)16-22-14-28-18-31(22)4/h5-11,14,18,21H,12,15-17H2,1-4H3,(H,30,34) |
InChI Key |
BRCRPMJRHQPZEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CN(C1CC2=C(C=CC(=C2)C#N)N(C1)CC3=CN=CN3C)S(=O)(=O)C4=CC=CC=N4 |
Origin of Product |
United States |
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